molecular formula C8H12N2OS B3229948 (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol CAS No. 1289584-98-0

(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

Cat. No. B3229948
CAS RN: 1289584-98-0
M. Wt: 184.26 g/mol
InChI Key: ILMHVKMFIHYGJQ-SSDOTTSWSA-N
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Description

(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol, also known as THIP, is a GABA(A) receptor agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. THIP is a highly selective and potent agonist of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol acts as a selective and potent agonist of the GABA(A) receptor. It enhances the inhibitory effects of GABA in the central nervous system, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in the anxiolytic, sedative, and anticonvulsant effects of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol.
Biochemical and Physiological Effects:
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been studied for its potential use in the treatment of alcohol withdrawal syndrome, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol in lab experiments is its high selectivity and potency as a GABA(A) receptor agonist. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one limitation of using (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

For research on (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol could include further studies on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, studies on the long-term effects of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol on the brain and behavior could provide valuable insights into its safety and efficacy as a potential therapeutic agent. Further studies on the mechanism of action of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol could also lead to the development of more selective and potent GABA(A) receptor agonists for use in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, depression, and schizophrenia.

properties

IUPAC Name

(3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHVKMFIHYGJQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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